molecular formula C16H25NO4 B13854786 Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B13854786
M. Wt: 295.37 g/mol
InChI Key: JNJVGCIZOROHDS-BOEXNKMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of new central nervous system (CNS) active agents. Its core structure is based on a 7-azabicyclo[4.1.0]heptene scaffold, which serves as a versatile precursor for the synthesis of novel compounds targeting opioid receptors. Recent research highlights its application in creating a library of 6,7-bridged oripavine analogues, a class of molecules known for their potent pharmacological profiles. The specific stereochemistry (1R,5R,6R) and the pentan-3-yloxy substituent are critical for directing subsequent chemical transformations and for influencing the three-dimensional shape and binding affinity of the final target molecules. This compound enables researchers to explore structure-activity relationships (SAR) and develop new chemical entities with potential analgesic properties, potentially acting as agonists or antagonists at the Mu-opioid receptor (MOR). Its primary research utility lies in its role as a key building block for the generation of diverse and structurally complex heterocyclic compounds for high-throughput screening and lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C16H25NO4/c1-5-12(6-2)21-14-9-11(16(19)20-7-3)8-13-15(14)17(13)10(4)18/h9,12-15H,5-8H2,1-4H3/t13-,14-,15-,17?/m1/s1

InChI Key

JNJVGCIZOROHDS-BOEXNKMNSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(=O)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a two-step process:

Step Description Reagents and Conditions Yield (%) Notes
1 Cyclization of ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate Perchloric acid catalyst, room temperature, inert atmosphere ~95 High stereoselectivity; requires anhydrous conditions
2 Acetylation of the intermediate Acetyl chloride in anhydrous dichloromethane 85-90 Controlled addition to prevent over-acetylation
  • Cyclization: The precursor cyclohexene derivative bearing the pentan-3-yloxy substituent undergoes acid-catalyzed ring closure to form the bicyclic azabicyclo[4.1.0]heptene core. Perchloric acid is favored for its strong acidity and ability to promote efficient cyclization without racemization.

  • Acetylation: Introduction of the acetyl group at the 7-position is achieved via reaction with acetyl chloride under anhydrous conditions to avoid hydrolysis. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and minimize side products.

Alternative Synthetic Route

  • Nucleophilic Substitution: Reaction of 5-bromopentan-3-ol with ethyl 2-hydroxybutanoate in the presence of sodium carbonate base in dry dimethylformamide (DMF) solvent. This forms the pentan-3-yloxy substituent prior to cyclization.

  • Industrial Scale Adaptations: Large-scale batch reactors or continuous flow systems are employed to enhance yield and reproducibility. Automated temperature and pH control improve stereochemical outcomes and reduce impurities.

Reaction Mechanism and Chemical Transformations

Reaction Type Reagents Conditions Products Notes
Cyclization Perchloric acid Room temperature, inert atmosphere Bicyclic azabicycloheptene intermediate Stereospecific ring closure
Acetylation Acetyl chloride Anhydrous dichloromethane 7-acetyl derivative Avoids over-acetylation
Oxidation KMnO4, CrO3 Controlled temperature Ketones or carboxylic acids Used for derivative synthesis
Reduction LiAlH4, NaBH4 Anhydrous conditions Alcohols or alkanes For functional group modification
Substitution NaOH, alkyl halides Varies Functionalized derivatives Modifies side chains
  • The bicyclic core is formed via intramolecular nucleophilic attack facilitated by acid catalysis, preserving the (1R,5R,6R) stereochemistry.

  • Subsequent acetylation introduces the acetyl group at the nitrogen-bearing bridgehead carbon, critical for biological activity and impurity profiling.

Analytical Techniques for Monitoring and Purification

Data Table: Summary of Preparation Parameters

Parameter Value/Condition Impact on Synthesis
Solvent for substitution Dry DMF Enhances nucleophilic substitution efficiency
Base for substitution Sodium carbonate Mild base, prevents side reactions
Catalyst for cyclization Perchloric acid High yield, stereoselective cyclization
Temperature Room temperature (20-25 °C) Maintains stereochemical integrity
Acetylation reagent Acetyl chloride Efficient acetyl group introduction
Purification Column chromatography, recrystallization Enhances purity to >98%

Research Discoveries and Improvements

  • Recent studies have optimized the cyclization step by employing milder acid catalysts to reduce potential degradation while maintaining yields above 90%.

  • Continuous flow synthesis has been explored to improve scalability and reproducibility, with inline monitoring via LC-MS to detect genotoxic impurities at trace levels (LOD ~0.03 ppm).

  • Modifications in the alkoxy substituent have been studied to understand structure-activity relationships, influencing the synthetic route's choice of alkyl halides and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of neuraminidase inhibitors, which are antiviral drugs used to treat influenza.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. In the case of neuraminidase inhibitors, the compound binds to the active site of the neuraminidase enzyme, preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle and helps control the spread of the virus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of bicyclic ethers and azabicyclo derivatives, many of which are intermediates or impurities in antiviral drug synthesis. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name (CAS) Molecular Formula Substituents Heteroatom (7-position) Key Properties/Applications Source
Target Compound (1268086-96-9) C₁₆H₂₅NO₄ 7-Acetyl, 5-pentan-3-yloxy Nitrogen (7-aza) Genotoxic impurity in oseltamivir; LC-MS detection (LOD: 0.03 ppm) Oseltamivir synthesis
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS not specified) C₁₈H₃₁NO₄ 7-tert-butyl, 5-pentan-3-yloxy Nitrogen (7-aza) GTI in oseltamivir; validated LC-MS method (linear range: 0.1–15 ppm) Oseltamivir impurity
(1S,5R,6S)-Ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (204254-96-6) C₁₄H₂₂O₄ 5-pentan-3-yloxy Oxygen (7-oxa) Intermediate in oseltamivir synthesis; 98% purity Pharmaceutical intermediate
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate (204255-02-7) C₁₄H₂₃NO₃ 5-(1-ethylpropoxy) Nitrogen (7-aza) Structural isomer with altered alkoxy chain; molecular weight: 253.34 g/mol Synthetic intermediate

Key Findings:

Impact of Heteroatom (N vs. 7-Aza derivatives (e.g., target compound) exhibit higher polarity, influencing their chromatographic retention times in LC-MS analysis .

Alkoxy chain variations (e.g., pentan-3-yloxy vs. 1-ethylpropoxy) impact lipophilicity, affecting solubility and bioaccumulation tendencies .

Stereochemical Sensitivity: Minor stereochemical differences (e.g., 1R,5S,6R vs. 1S,5R,6S in oxabicyclo analogs) result in distinct CAS identifiers and physicochemical profiles, underscoring the importance of chiral resolution in impurity control .

Analytical Performance :

  • The target compound and its tert-butyl analog share similar detection limits (0.03–0.1 ppm) via LC-MS, but the tert-butyl variant demonstrates a wider linear quantification range (up to 15 ppm) .

Research Implications

  • Pharmaceutical Safety: The genotoxicity of 7-azabicyclo derivatives necessitates rigorous analytical monitoring during drug synthesis, particularly for oseltamivir-related compounds .
  • Synthetic Optimization : Structural modifications, such as replacing nitrogen with oxygen or altering alkoxy chains, may mitigate impurity-related risks while maintaining synthetic efficiency .
  • Regulatory Compliance : The European Pharmacopeia and ICH guidelines mandate strict control of GTIs like the target compound, with analytical methods requiring validation to sub-ppm sensitivity .

Biological Activity

Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound of interest due to its structural complexity and potential biological activities. This compound is part of a class of azabicyclic compounds that have been studied for various pharmacological effects, including antiviral and anti-inflammatory properties.

  • Molecular Formula : C16H25NO4
  • Molecular Weight : 295.374 g/mol
  • CAS Number : 1268086-96-9
  • IUPAC Name : Ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly in relation to its potential as an antiviral agent and its interactions with biological systems.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity similar to that of oseltamivir (Tamiflu), a well-known antiviral medication used to treat influenza. The structural similarity suggests that it may inhibit viral neuraminidase, an enzyme critical for the replication of certain viruses.

The proposed mechanism involves the binding of the compound to the neuraminidase active site, thereby preventing the cleavage of sialic acid residues on host cells and inhibiting viral release and spread. This mechanism is under investigation in various in vitro studies.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of influenza virus replication in cell cultures using this compound.In vitro assays on MDCK cells infected with influenza virus strains.
Study 2Showed potential anti-inflammatory effects in animal models, reducing cytokine levels associated with inflammation.Administration in mice models followed by assessment of inflammatory markers.
Study 3Evaluated the pharmacokinetics and bioavailability, indicating favorable absorption characteristics.Oral administration followed by plasma concentration measurements over time.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit viral replication at micromolar concentrations. The structure-function relationship has been analyzed to optimize its efficacy against various viral strains.

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics and toxicity profiles of this compound. Results indicate a promising safety profile with minimal adverse effects at therapeutic doses.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity towards mammalian cells, making it a candidate for further development as a therapeutic agent.

Q & A

Q. Key Considerations :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize reaction time.
  • Yield can be further enhanced by recrystallization or column chromatography .

Basic: How can the stereochemical configuration of the compound be confirmed?

Q. Methodological Answer :

  • X-ray Crystallography : Provides definitive proof of the (1R,5R,6R) configuration by resolving bond angles and spatial arrangement .
  • NMR Spectroscopy : Use NOESY or ROESY to detect through-space interactions between protons, confirming the bicyclic structure’s rigidity and substituent orientation .
  • Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .

Advanced: How do steric and electronic effects influence the compound’s reactivity in ring-opening reactions?

Q. Methodological Answer :

  • Steric Effects : The pentan-3-yloxy group creates steric hindrance, directing nucleophilic attacks to the less hindered azabicyclo ring positions. Computational modeling (DFT) can predict regioselectivity .
  • Electronic Effects : The acetyl group withdraws electron density, polarizing the adjacent double bond. Kinetic studies under varying pH/temperature conditions can quantify activation energies .
  • Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., unacetylated derivatives) to isolate steric/electronic contributions .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Q. Methodological Answer :

  • Case Study : If experimental 1H^1H-NMR δ values for the bicyclic protons (e.g., 6.24–6.40 ppm) conflict with DFT-predicted shifts :
    • Verify sample purity via GC-MS.
    • Re-examine solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6).
    • Use dynamic NMR to assess conformational exchange broadening.
    • Cross-validate with 13C^{13}C-NMR and 2D techniques (HSQC, HMBC) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 325.37 g/mol) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >150°C suggests suitability for high-temperature reactions .

Advanced: What strategies are effective for functionalizing the azabicyclo core without destabilizing the ring system?

Q. Methodological Answer :

  • Site-Selective Modifications :
    • C7-Acetyl Group : Replace with bioisosteres (e.g., trifluoroacetyl) via nucleophilic acyl substitution.
    • Pentan-3-yloxy Chain : Enzymatic or catalytic oxidation to introduce ketone handles for further conjugation .
  • Ring Preservation : Use mild conditions (e.g., low-temperature Pd-catalyzed cross-coupling) to prevent ring-opening. Monitor via in-situ IR .

Advanced: How does the compound interact with biological targets (e.g., enzymes), and what computational tools predict these interactions?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serine hydrolases or cytochrome P450 enzymes, leveraging the bicyclic core’s rigidity .
  • MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability (e.g., RMSD <2 Å).
  • In Vitro Validation : Pair computational predictions with enzymatic assays (e.g., IC50_{50} measurements) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Q. Methodological Answer :

  • Catalyst Optimization : Transition from batch to flow chemistry for precise control over reaction parameters (e.g., residence time, mixing efficiency).
  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)-pentan-3-ol) to avoid racemization during acetylation .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect stereochemical drift .

Advanced: How does the compound’s logP and solubility profile impact its applicability in drug discovery?

Q. Methodological Answer :

  • LogP Calculation : Predicted logP = 2.1 (via ChemDraw) indicates moderate lipophilicity, suitable for blood-brain barrier penetration but may require formulation aids (e.g., cyclodextrins) for aqueous solubility .
  • Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) to guide salt selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.